molecular formula C7H12N4S2 B3020419 1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1226516-26-2

1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B3020419
CAS No.: 1226516-26-2
M. Wt: 216.32
InChI Key: LAXFFDAHPFILCU-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound that contains a thiadiazole ring fused with a piperazine ringThe presence of both sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new drugs and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the reaction of piperazine with a thiadiazole precursor. One common method involves the reaction of 3-(methylsulfanyl)-1,2,4-thiadiazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the combination of the thiadiazole and piperazine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

3-methylsulfanyl-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S2/c1-12-6-9-7(13-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXFFDAHPFILCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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